

In Silico ADMET Prediction for C21H19N3O2S: A Technical Guid

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecular formula **C21H19N3O2S** corresponds to numerous chemical structures. This guide provides a general framework for the in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For illustrative purposes, we will use the representative compound phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one (SMILES: CCN(CC)c1ccc2cc(C(=O)Oc2c1)c3sc(n3)c4ccccc4) as a case study. The quantitative data preciliustrative templates and not actual predicted values for this specific molecule.

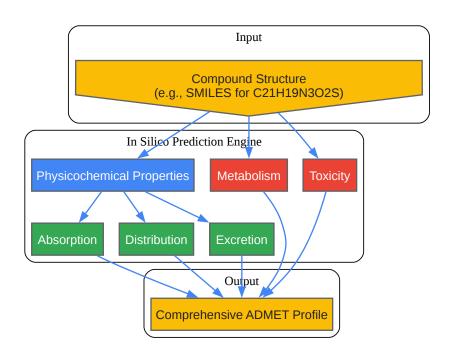
Introduction to In Silico ADMET Prediction

In modern drug discovery, the early assessment of a compound's ADMET properties is critical for reducing late-stage attrition and associated costs.[1 pharmacokinetics and toxicity are leading causes of drug development failure.[1] In silico ADMET prediction leverages computational models to estim directly from a compound's chemical structure, offering a rapid and cost-effective method for screening and prioritizing candidates before extensive expensive extensive extensive

This technical guide outlines the core principles, methodologies, and data presentation for a comprehensive in silico ADMET profile of a compound w C21H19N3O2S.

The In Silico ADMET Prediction Workflow

The process begins with the chemical structure of the molecule, typically in a format like SMILES (Simplified Molecular Input Line Entry System). This input for a variety of computational models, which predict a wide range of physicochemical and pharmacokinetic properties. These predictions are the comprehensive ADMET profile of the compound.



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Caption: General workflow for in silico ADMET prediction.

Physicochemical Properties

A molecule's fundamental physicochemical properties are strong determinants of its pharmacokinetic behavior. In silico tools can predict these proper accuracy.[5][6][7][8][9]

Property	Predicted Value (Illustrative)	Optimal Range for Oral Drugs	Significance
Molecular Weight (g/mol)	377.47	< 500 Da	Influences size-depende overall drug-likeness.
logP (Octanol/Water)	4.5	1 - 5	Measures lipophilicity, af permeability, and metabo
logS (Aqueous Solubility)	-4.0	>-4	Impacts dissolution in th absorption.
pKa (Acidic/Basic)	Basic: 3.5; Acidic: N/A	Basic: 7-11; Acidic: 3-5	Determines the ionizatio physiological pH, affectir
Polar Surface Area (PSA)	75.0 Ų	< 140 Ų	Influences membrane pe

Absorption

Absorption determines how much of an administered drug reaches the systemic circulation. For oral drugs, this primarily involves passage through th [11][12]

Parameter	Predicted Value (Illustrative)	Interpretation
Human Intestinal Absorption (HIA)	+ (Good)	Qualitative prediction of absorption from
Caco-2 Permeability (nm/s)	20 x 10 ⁻⁶	High permeability (>10 \times 10 ⁻⁶ nm/s) sug for passive intestinal absorption.
P-glycoprotein (P-gp) Substrate	No	Not being a substrate for P-gp efflux pun absorption and CNS penetration.
P-glycoprotein (P-gp) Inhibitor	No	Low potential for drug-drug interactions i transporter.

Distribution

Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption. Key factors include binding to plasma proteins ar physiological barriers.[13]

Parameter	Predicted Value (Illustrative)	Interpretation
Plasma Protein Binding (PPB)	95%	High binding (>90%) can limit the free dr its therapeutic effect and be metabolized
Volume of Distribution (VDss) (L/kg)	2.5	A high VDss (>0.7 L/kg) suggests extens distribution.
Blood-Brain Barrier (BBB) Permeation	+ (Permeable)	Indicates potential to cross the BBB. Thi: CNS targets but a liability for peripheral (

Metabolism



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Metabolism is the biotransformation of a drug, primarily by enzymes in the liver, into metabolites that are more easily excreted. The Cytochrome P450 plays a crucial role in this process.[14][15][16] Predicting interactions with CYP enzymes is vital for assessing a drug's metabolic stability and its poter interactions.[17][18]

Parameter	Predicted Outcome (Illustrative)	Significance
CYP2D6 Substrate	No	Low likelihood of being metabolized by tl
CYP3A4 Substrate	Yes	Likely to be metabolized by CYP3A4, the drug-metabolizing enzyme.
CYP1A2 Inhibitor	No	Low risk of inhibiting the metabolism of c drugs that are substrates of this enzyme
CYP2C9 Inhibitor	No	Low risk of drug-drug interactions involvi
CYP2C19 Inhibitor	No	Low risk of drug-drug interactions involvi
CYP2D6 Inhibitor	No	Low risk of drug-drug interactions involvi
CYP3A4 Inhibitor	Yes	Potential for significant drug-drug interac the metabolism of other CYP3A4 substra
Site of Metabolism (SOM)	Diethylamino group, Phenyl ring	Identifies the specific atoms in the molec hydroxylated or otherwise modified by C

Excretion

Excretion is the process of removing a drug and its metabolites from the body, primarily through the kidneys into the urine.[19][20][21][22]

Parameter	Predicted Value (Illustrative)	Interpretation
Renal Clearance (CLr) (ml/min/kg)	1.5	Predicts the rate of elimination by the kic
Renal OCT2 Substrate	No	Low likelihood of active secretion into uri Cation Transporter 2.

Toxicity

Early prediction of potential toxicity is one of the most valuable applications of in silico modeling, helping to flag compounds that may cause adverse ϵ

Parameter	Predicted Outcome (Illustrative)	Significance
hERG Inhibition (Cardiotoxicity)	Low Risk	Low potential to block the hERG potassi is associated with a risk of fatal cardiac ϵ
Ames Mutagenicity	Non-mutagen	Low likelihood of causing DNA mutations carcinogenic potential.
Hepatotoxicity (DILI)	Low Risk	Low potential to cause drug-induced live
Carcinogenicity	Negative	Low likelihood of causing cancer based (
Skin Sensitization	Negative	Low potential to cause an allergic skin re

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Caption: Logical flow for in silico toxicity assessment.

Computational Methodologies and Experimental Protocols

In silico ADMET predictions are primarily based on two types of computational models: Quantitative Structure-Activity Relationship (QSAR) and Mach [25]

- QSAR Models: These are regression or classification models that correlate a set of predictor variables (molecular descriptors) with the biological ac compound.[24][25] Descriptors can include physicochemical properties (e.g., logP, molecular weight) and topological indices that encode structural
- Machine Learning Models: Modern approaches utilize advanced algorithms like Random Forests, Support Vector Machines (SVMs), and Deep Net models are trained on large datasets of compounds with known experimental ADMET properties to learn complex relationships between chemical suppresented as molecular fingerprints) and their pharmacokinetic or toxicological outcomes. [26]

These computational models are built and validated using data from established in vitro experimental assays. Below are brief overviews of the protoc assays.

Experimental Protocol: Caco-2 Permeability Assay

This assay is the industry standard for predicting human intestinal absorption in vitro.[27][28]

• Cell Culture: Human colon adenocarcinoma (Caco-2) cells are seeded onto semi-permeable filter inserts in multi-well plates.



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- Differentiation: The cells are cultured for approximately 21 days, during which they differentiate to form a polarized monolayer that mimics the intes complete with tight junctions and transporter proteins.[28][29]
- Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assurpermeability marker like Lucifer Yellow.[28][29]
- Transport Experiment: The test compound is added to the apical (AP, representing the intestinal lumen) side of the monolayer. Samples are taken f representing the blood) side at various time points (e.g., 30, 60, 90, 120 minutes).
- · Quantification: The concentration of the compound in the collected samples is measured using LC-MS/MS (Liquid Chromatography with tandem m
- Papp Calculation: The apparent permeability coefficient (Papp) is calculated, which represents the rate of transport across the cell monolayer. To a experiment is also run in the reverse direction (BL to AP).

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations, which is an indicator of carcinogenicity.[30][31][32]

- Bacterial Strains: Several strains of Salmonella typhimurium (and sometimes Escherichia coli) are used. These strains are auxotrophic, meaning the prevents them from synthesizing an essential amino acid (e.g., histidine).[30][33]
- Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without an external metabolic activation rat liver homogenate). The S9 fraction contains enzymes (like CYPs) that can convert a non-mutagenic compound into a mutagenic metabolite.[34]
- · Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid they cannot synthesize.
- Incubation: The plates are incubated for 48-72 hours at 37°C.[33]
- Scoring: Only bacteria that have undergone a reverse mutation (reversion) will regain the ability to produce the essential amino acid and form visib
 revertant colonies is counted.
- Result Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to

Conclusion

In silico ADMET prediction is an indispensable tool in modern drug discovery. By providing a comprehensive profile of a compound's likely pharmacol properties from its structure alone, these methods enable researchers to make more informed decisions, prioritize promising candidates, and design a probability of success in clinical development. While in silico predictions do not replace experimental testing, they provide crucial guidance, reduce the and ultimately accelerate the journey from a chemical entity to a life-saving therapeutic.

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